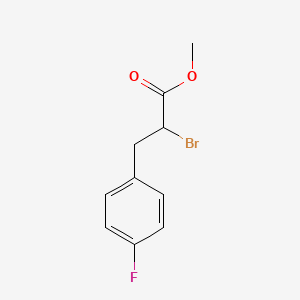

Methyl 2-bromo-3-(4-fluorophenyl)propanoate

説明

“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 82455-06-9 . It has a molecular weight of 261.09 . The IUPAC name for this compound is methyl 2-bromo-3-(4-fluorophenyl)propanoate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3-(4-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)C(Br)CC(C=CC=C1)=C1F . The InChI code for this compound is 1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a solid at room temperature . It has a melting point of 113-114 degrees Celsius .科学的研究の応用

Synthesis and Antidepressive Activity

Methyl 2-bromo-3-(4-fluorophenyl)propanoate serves as a precursor in synthesizing compounds with potential antidepressant activities. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized from a similar compound, demonstrating significant antidepressant activities in animal models (Yuan, 2012).

Chemical Synthesis and Pharmaceutical Applications

This chemical is utilized in the synthesis of various pharmaceutical compounds. A notable example includes the resolution of nonsteroidal antiandrogens for the treatment of androgen-responsive diseases, showcasing its role in producing medically significant substances (Tucker et al., 1988).

Electroreductive Radical Cyclization

In the field of organic chemistry, this compound plays a critical role in the electroreductive radical cyclization process. This technique, involving the use of nickel(I) catalysts, facilitates the formation of novel organic structures, demonstrating its utility in complex organic syntheses (Esteves et al., 2005).

Copolymerization in Material Science

The compound is also used in the copolymerization of halogen phenyl-substituted methyl propenoates with styrene. This application is significant in material science for developing new polymers with varied properties, indicating its utility in advancing polymer chemistry (Kim et al., 1998).

Safety and Hazards

特性

IUPAC Name |

methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2695731.png)

![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2695733.png)

![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)